富马酸克雷马斯汀

描述

Clemastine fumarate is an antihistamine with anticholinergic (drying) and sedative side effects . It is used to relieve symptoms of allergy, hay fever, and the common cold. These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing .

Synthesis Analysis

The synthesis of Clemastine fumarate involves a novel 1,4-aryl migration of a lithiated carbamate . The method synthesizes Clemastine mesotomy as a chiral isomer .

Molecular Structure Analysis

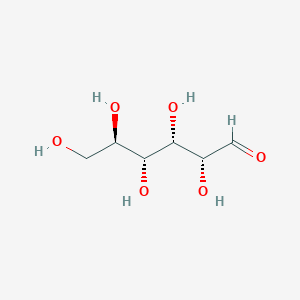

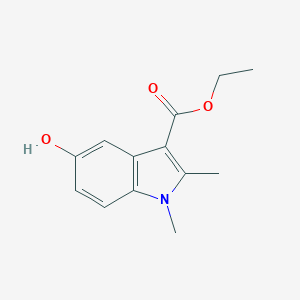

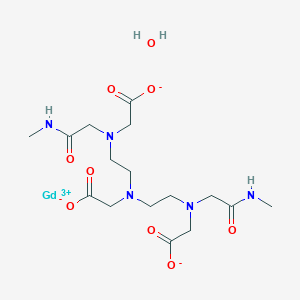

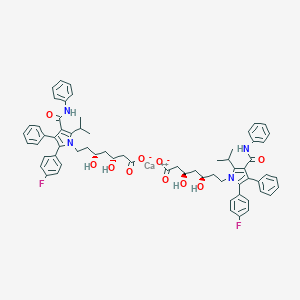

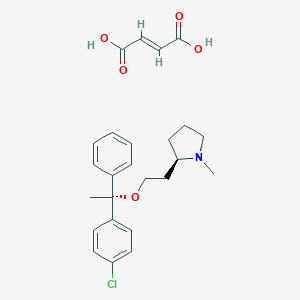

Clemastine, known as 2- [2- [1- (4-chlorophenyl)-1-phenylethoxy]ethyl]-1 -methylpyrrolidine, is often produced as clemastine fumarate to improve its solubility and bioavailability .

Chemical Reactions Analysis

Clemastine fumarate is an antihistamine with anticholinergic (drying) and sedative side effects .

Physical And Chemical Properties Analysis

Clemastine fumarate’s physical and chemical properties include its solubility and bioavailability .

科学研究应用

Treatment of Neurodevelopmental Delays in Williams Syndrome

Clemastine Fumarate is being studied for its potential in treating neurodevelopmental delays in Williams Syndrome . The primary objective of the study is to test and evaluate the initial efficacy and safety of Clemastine fumarate in the treatment of Williams Syndrome . The study focuses on therapeutic targets for cognitive, motor, and social impairments in Williams syndrome by reversing brain myelin defects caused by GTF2I .

Therapeutic Potential in Neurological Disorders

Clemastine, a Food and Drug Administration (FDA)-approved compound, is recognized as a first-generation, widely available antihistamine that reduces histamine-induced symptoms . Evidence has confirmed that clemastine can transport across the blood–brain barrier and act on specific neurons and neuroglia to exert its protective effect . It has shown beneficial effects in various central nervous system (CNS) disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

Remyelinating Therapy for Multiple Sclerosis

Clemastine fumarate can stimulate differentiation of oligodendrocyte precursor cells in vitro, in animal models, and in human cells . It is being studied for its efficacy and safety as a treatment for patients with multiple sclerosis .

Cognitive Decline in Alzheimer’s Disease

Research has shown that clemastine did not change the number of amyloid-β plaques in different brain regions of APP/PS1 brains, implying that clemastine rescued cognitive decline in Alzheimer’s Disease (AD) mice mainly through enhancing myelin renewal instead of altering amyloid-β deposition or clearance .

安全和危害

未来方向

Clemastine fumarate has been identified as a potential treatment for multiple sclerosis (MS) or more specifically as a drug promoting remyelination . Various preclinical and clinical researches have investigated the therapeutic potential of clemastine in neurological disorders, including neurodegenerative disease, neurodevelopmental deficits, brain injury, and psychiatric disorders .

属性

IUPAC Name |

(E)-but-2-enedioic acid;(2R)-2-[2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26ClNO.C4H4O4/c1-21(17-7-4-3-5-8-17,18-10-12-19(22)13-11-18)24-16-14-20-9-6-15-23(20)2;5-3(6)1-2-4(7)8/h3-5,7-8,10-13,20H,6,9,14-16H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-,21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGQWSIVQFOFOQ-YKVZVUFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCCC3CCCN3C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@](C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)OCC[C@H]3CCCN3C.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6047785 | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

154 °C at 0.02 mm Hg | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very slightly soluble in water and sparingly soluble in alcohol. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Inhibitory effects of various histamine receptor-blocking agents including antiallergic agents on metabolic activations of neutrophils were examined by measuring leukotrienes (C4, D4 and E4) formation, arachidonic acid release and superoxide generation. The stimulation of neutrophils by calcium ionophore causes the production of leukotrienes concomitantly with the release of arachidonic acid from the cells and these were effectively diminished with a variety of antihistaminic agents. Almost all the histamine H1 receptor-blocking drugs studied here showed as inhibitors of the metabolic activations of neutrophils, although the degree was dependent on the drug concentrations. The order of potency of the inhibitory effects on the arachidonic acid release were: homochlorcyclizine, clemastine, and azelastine (IC50 < 20 microM) greater than oxatomide (IC50 < 60 microM) and diphenylpyraline greater than triprolidine, meclizine, diphenhydramine (IC50 > 100 microM). The superoxide generation from neutrophils activated by phorbol 12-myristate 13-acetate was also effectively inhibited by these agents, but generally lower concentrations were required to obtain the same degrees of effects. These results indicated that some of the histamine H1 receptor-blocking drugs, such as clemastine and homochlorcyclizine, may act as inhibitors of formation of leukotrienes at the locus of inflammation. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Clemastine fumarate | |

Color/Form |

Colorless to faintly yellow crystalline powder | |

CAS RN |

14976-57-9, 15686-51-8 | |

| Record name | Clemastine fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14976-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clemastine fumarate [USAN:USP:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014976579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | clemastine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756685 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clemastine fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6047785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [R-(R*,R*)]-2-[2-[1-(p-chlorophenyl)-1-phenylethoxy]ethyl]-1-methylpyrrolidinium hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/19259EGQ3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

177-178 °C | |

| Record name | CLEMASTINE FUMARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6507 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

A: Clemastine fumarate acts as a histamine H1 receptor antagonist [, , , , ]. It binds to these receptors, preventing histamine from binding and exerting its effects, such as itching, sneezing, and inflammation.

A: Yes, research suggests that clemastine fumarate also interacts with muscarinic receptors []. Additionally, it has been shown to influence the Toll-like receptor 4 (TLR4)/PI3K/Akt signaling pathway, which plays a role in inflammatory responses and cell survival [, ].

A: Studies indicate that clemastine fumarate can attenuate myocardial ischemia-reperfusion injury by activating the TLR4/PI3K/Akt pathway []. It is suggested that this interaction may contribute to its protective effects against cardiac injury.

ANone: The molecular formula of clemastine fumarate is C21H26ClNO•C4H4O4 and its molecular weight is 467.97 g/mol.

A: Yes, several studies have used ultraviolet (UV) spectrophotometry for the identification and quantification of clemastine fumarate [, , ].

A: Clemastine fumarate is available in various formulations, including tablets, syrups, injections, gels, and emulsions [, , , ].

A: Yes, research suggests that clemastine fumarate content in solid preparations can decrease over time []. Strategies to improve stability, such as specific excipient ratios and formulation techniques, have been explored [, , ].

A: Clemastine fumarate can be administered orally or intramuscularly, depending on the formulation and desired therapeutic effect [, , , , ].

A: Studies suggest that clemastine fumarate is metabolized in the liver, and one of its main metabolites is clemastine sulfoxide []. Research indicates that clemastine fumarate might inhibit the activity of cytochrome P450 enzymes, particularly CYP2D6, in human liver microsomes [].

A: The half-life of clemastine fumarate has been reported to be approximately 20 hours in healthy volunteers [].

A: Yes, clemastine fumarate can cross the blood-brain barrier, which is attributed to its ability to induce drowsiness as a side effect [, ].

A: Research has explored the potential of clemastine fumarate in various areas, including: * Allergic rhinitis: Studies demonstrate its efficacy in reducing sneezing, rhinorrhea, and nasal congestion in both seasonal and perennial allergic rhinitis [, , , , , , ]. * Common cold: Evidence suggests that it can reduce rhinorrhea and sneezing associated with the common cold [, ]. * Urticaria: Clemastine fumarate injections have shown efficacy in treating acute urticaria [, ]. * Pruritus: It has demonstrated antipruritic effects in cats and dogs [, ]. * Leishmaniasis: Research indicates potential antileishmanial activity by inhibiting the Leishmania inositol phosphorylceramide synthase []. * Multiple sclerosis (MS): Studies suggest possible remyelinating effects in MS, although further investigation is needed due to safety concerns [, , , ]. * Preterm white matter injury (PWMI): Animal models have shown that clemastine fumarate can promote myelination in PWMI []. * Post-surgical adhesions: Studies in rats suggest a potential role in reducing intraabdominal adhesions after surgery [].

A: Researchers have used various in vitro models, including: * Cell lines: Rat cardiomyocyte cell line (H9C2) for studying myocardial ischemia-reperfusion injury [, ]. * Rat basophilic leukemia cells (RBL-2H3): Investigating mast cell degranulation []. * Human induced pluripotent stem cell-derived oligodendrocytes: Studying potential toxicity and mechanisms in the context of MS [].

A: Common side effects include drowsiness, dry mouth, headache, and dizziness [, , , ].

A: Yes, research has raised concerns about its potential to accelerate disability accumulation in progressive multiple sclerosis, potentially through enhancing pyroptosis, a form of inflammatory cell death []. Further research is needed to fully understand these risks and determine appropriate patient selection and monitoring strategies.

A: Yes, as it inhibits CYP2D6 activity, it can potentially interact with drugs metabolized by this enzyme, leading to altered drug levels and potential toxicity [].

A: Various methods are employed, including: * High-performance liquid chromatography (HPLC) [, , , , ]: Offering high sensitivity and accuracy for clemastine fumarate quantification in various matrices. * HPLC coupled with mass spectrometry (HPLC-MS/MS) []: Provides even higher sensitivity and selectivity for analyzing clemastine fumarate in biological samples like plasma. * UV Spectrophotometry [, , ]: A simpler and faster method for clemastine fumarate determination in pharmaceutical preparations.

A: Yes, pharmaceutical manufacturers and researchers must adhere to strict quality control standards, including those outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [].

ANone: While the provided research doesn't focus on its environmental impact, it's an essential aspect to consider for any pharmaceutical compound. Future research could explore its ecotoxicological effects and develop strategies for responsible waste management.

A: Yes, several other antihistamines, such as chlorpheniramine, ketotifen, and azelastine, have been compared to clemastine fumarate in various studies [, , , , , ]. The choice of agent depends on factors such as the specific condition, individual patient response, and tolerability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。